molecular formula C6F10O3 B13416439 4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride CAS No. 7385-65-1

4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride

Cat. No.: B13416439
CAS No.: 7385-65-1
M. Wt: 310.05 g/mol
InChI Key: IHZQVNJWZLTECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride is a highly fluorinated heterocyclic compound characterized by a dioxolane ring system substituted with fluorine, trifluoromethyl (-CF₃), and a reactive carbonyl fluoride (-COF) group. This compound belongs to the broader class of perfluorinated compounds (PFCs), which are notable for their thermal stability, chemical inertness, and applications in surfactants, refrigerants, and polymer synthesis . The presence of the carbonyl fluoride group distinguishes it from simpler fluorinated dioxolanes, enabling its use as an acylating agent or intermediate in organofluorine chemistry.

For instance, the closely related 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane (CAS 64499-64-5) shares a similar backbone but lacks the carbonyl fluoride moiety. This analog has a molecular formula of C₅F₁₀O₂, a molecular weight of 282.0363 g/mol, and a boiling point of 36°C . The target compound’s additional carbonyl fluoride group likely increases its reactivity and alters physical properties such as polarity and boiling point.

Properties

CAS No.

7385-65-1

Molecular Formula

C6F10O3

Molecular Weight

310.05 g/mol

IUPAC Name

4,4,5-trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride

InChI

InChI=1S/C6F10O3/c7-1(17)2(4(9,10)11)18-3(8,5(12,13)14)6(15,16)19-2

InChI Key

IHZQVNJWZLTECJ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C1(OC(C(O1)(F)F)(C(F)(F)F)F)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the reaction of a suitable dioxolane derivative with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-fluorine bonds.

    Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction due to its fluorinated nature, specific conditions and reagents can induce these reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Electrophiles: Electrophilic addition reactions may involve reagents such as halogens or hydrogen halides.

    Oxidizing and Reducing Agents: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amide, while addition of a halogen can produce a halogenated derivative.

Scientific Research Applications

Materials Science

The compound serves as a precursor for the synthesis of advanced materials due to its ability to form stable polymers. Its unique structure allows for the creation of high-performance fluorinated polymers that exhibit excellent thermal stability and chemical resistance.

Polymerization Reactions:

  • The compound can undergo polymerization to produce fluorinated polymers with desirable mechanical properties.
  • These polymers are utilized in coatings, adhesives, and insulation materials.

Medicinal Chemistry

Due to its biocompatibility and stability, 4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride is being explored for drug development and delivery systems.

Potential Applications:

  • Drug Delivery Systems: The compound can enhance the solubility and stability of therapeutic agents, improving their efficacy.
  • Antimicrobial Activity: Research indicates potential effectiveness against bacterial infections due to its structural properties.
  • Anticancer Properties: Investigations are ongoing into its ability to inhibit tumor growth by targeting specific metabolic pathways.

Environmental Studies

Fluorinated compounds are often scrutinized for their environmental impact. The stability of this compound raises questions regarding its persistence in the environment.

Research Focus:

  • Studies are being conducted to assess the degradation pathways of this compound in various environmental conditions.
  • Understanding its behavior can inform regulations regarding per- and polyfluoroalkyl substances (PFAS).

Case Studies

  • Polymer Development:
    • A study demonstrated the successful polymerization of this compound into high-performance materials suitable for aerospace applications. The resulting polymers exhibited enhanced thermal stability and resistance to harsh chemicals.
  • Pharmaceutical Research:
    • In a recent investigation into drug delivery systems, researchers found that incorporating this compound into lipid formulations significantly increased the bioavailability of certain anticancer drugs in preclinical models.

Mechanism of Action

The mechanism by which 4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorinated nature allows it to form strong bonds with various substrates, influencing their chemical and physical properties. In biological systems, it may interact with enzymes and receptors, altering their activity and function.

Comparison with Similar Compounds

Structural Analogs

Fluorinated Dioxolanes
  • 4,4,5,5-Tetrafluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane (CAS 64499-64-5) Molecular Formula: C₅F₁₀O₂ Key Features: A fully fluorinated dioxolane ring with two -CF₃ groups. Applications: Likely used as a solvent or monomer in fluoropolymer synthesis due to its low boiling point (36°C) and high density (1.76 g/cm³) . Contrast: The absence of a carbonyl fluoride group reduces its reactivity compared to the target compound.
Fluorinated Cyclohexanes
  • [84808-64-0] Cyclohexane, 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-
    • Key Features : A perfluorinated cyclohexane derivative with branched -CF₃ substituents.
    • Applications : High thermal stability makes it suitable for extreme-environment lubricants or coatings .
    • Contrast : The cyclohexane backbone and lack of heteroatoms limit its utility in reactions requiring ring-opening or acyl transfer.
Oxirane Derivatives
  • Oxirane, trifluoro(trifluoromethyl)-, homopolymer (CAS 25038-02-2) Key Features: A polymer derived from trifluoro(trifluoromethyl)oxirane. Applications: Used in fluorinated elastomers and sealants . Contrast: Polymeric structure and ether linkages differ from the monomeric, carbonyl-containing target compound.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
Target Compound* C₆F₁₁O₃ (inferred) ~330 (estimated) N/A ~1.8 (estimated) Dioxolane, -CF₃, -COF
4,4,5,5-Tetrafluoro-2,2-bis(CF₃)-1,3-dioxolane C₅F₁₀O₂ 282.0363 36 1.76 Dioxolane, -CF₃
[84808-64-0] Cyclohexane derivative C₉F₁₇ 488.08 >100 (estimated) ~1.9 (estimated) Cyclohexane, -CF₃, -CF₂
Pentadecafluorooctyl fluoride C₈F₁₅ 438.06 142 1.78 Linear perfluoroalkyl
  • Reactivity: The carbonyl fluoride group in the target compound makes it more reactive than non-carbonyl fluorinated analogs. It can act as an acylating agent, unlike the inert 4,4,5,5-tetrafluoro-dioxolane .
  • Thermal Stability : Fluorinated cyclohexanes (e.g., [84808-64-0]) exhibit higher thermal stability (>300°C) due to their saturated backbone, whereas dioxolanes may decompose at lower temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.